![molecular formula C16H10ClN3 B5764068 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5764068.png)
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis : Synthesis of novel compounds involving 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various substituted phenyl ethanones and ethyl cyanoacetate or malononitrile, leading to the creation of new chemical structures (Khalifa, Al-Omar, & Ali, 2017).
Structural Analysis and Characterization : Detailed analysis of molecular structure and spectroscopic characterization, along with non-linear optical (NLO) properties and natural bond orbital (NBO) analyses of chlorophenyl compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Crystal Structure Investigation : Examination of the crystal structure of related compounds using X-ray crystallography, contributing to understanding of reaction mechanisms with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Optical and Electronic Properties
- Optical and Junction Characteristics : Investigation of the thermal, structural, optical, and diode characteristics of pyrazole derivatives, with applications in the field of electronics and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Chemical Interaction Studies
Halogen and Hydrogen Bonds Analysis : Analysis of the interplay of halogen and hydrogen bonds in NH-pyrazoles, contributing to the understanding of chemical bonding and molecular interactions (García et al., 2010).
Cyano-cyano and Chloro-cyano Interactions : Study of weak intermolecular interactions in imidazole derivatives, providing insights into the crystal packing and chemical properties of these compounds (Kubicki, 2004).
Pharmacological Potential
Antimicrobial Activity and Docking Studies : Exploration of the antimicrobial activities and molecular docking analysis of chlorophenyl compounds, indicating potential biological applications (Okasha et al., 2022).
Antitumor Agent Development : Design and synthesis of pyrazole-based heterocycles as potential antitumor agents, highlighting the therapeutic potential of these compounds (Farag et al., 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCFJXVHPIBZFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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